molecular formula C15H17N3O2 B2983007 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one CAS No. 2034545-07-6

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one

Cat. No.: B2983007
CAS No.: 2034545-07-6
M. Wt: 271.32
InChI Key: ANCHMUVEUZQBGR-UHFFFAOYSA-N
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Description

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a significant role in various neurological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with phenoxypropanone under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly mGluR2.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one stands out due to its specific binding affinity and selectivity for the mGluR2 receptor. This selectivity makes it a valuable candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12(20-14-5-3-2-4-6-14)15(19)17-9-10-18-13(11-17)7-8-16-18/h2-8,12H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCHMUVEUZQBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN2C(=CC=N2)C1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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